molecular formula C21H18O4 B2781788 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 637752-22-8

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2781788
CAS No.: 637752-22-8
M. Wt: 334.371
InChI Key: WZEUAWMPIIRBSX-UHFFFAOYSA-N
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Description

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a synthetic compound with a complex structure that includes both benzofuran and chromenone moieties.

Preparation Methods

The synthesis of 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran and chromenone precursors. One common method involves the nucleophilic substitution reaction followed by cyclization. For instance, 1-(7-ethoxy-1-benzofuran-2-yl) ethanone can be synthesized and then further reacted with appropriate reagents to form the final compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzofuran and chromenone derivatives.

Scientific Research Applications

Comparison with Similar Compounds

4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran and chromenone derivatives:

What sets this compound apart is its unique combination of benzofuran and chromenone moieties, which confer distinct biological activities and reactivity profiles. This makes it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

4-(7-ethoxy-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)16-11-19(22)25-20-13(3)12(2)8-9-15(16)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEUAWMPIIRBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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